Cas no 2680841-75-0 (2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid)

2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid is a specialized azetidine derivative with a unique structural framework, combining an acetyl group, methoxy substitution, and a carboxyl functional group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a versatile intermediate. The presence of both the azetidine ring and the acetic acid moiety allows for further functionalization, making it valuable in the development of bioactive molecules or constrained peptidomimetics. Its rigid azetidine core may contribute to enhanced metabolic stability in drug design applications. The methoxy group offers additional synthetic handles for modifications, while the acetyl group can influence reactivity patterns. This compound's balanced polarity and multifunctional nature make it a useful building block in medicinal chemistry explorations.
2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid structure
2680841-75-0 structure
Product Name:2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid
CAS No:2680841-75-0
MF:C8H13NO4
MW:187.193122625351
CID:5651140
PubChem ID:165911876
Update Time:2025-08-03

2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1-acetyl-3-methoxyazetidin-3-yl)acetic acid
    • 2680841-75-0
    • EN300-28271611
    • 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid
    • Inchi: 1S/C8H13NO4/c1-6(10)9-4-8(5-9,13-2)3-7(11)12/h3-5H2,1-2H3,(H,11,12)
    • InChI Key: QLEWSYDRAVXKML-UHFFFAOYSA-N
    • SMILES: O(C)C1(CC(=O)O)CN(C(C)=O)C1

Computed Properties

  • Exact Mass: 187.08445790g/mol
  • Monoisotopic Mass: 187.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 66.8Ų

2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid Pricemore >>

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Additional information on 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid

Introduction to 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid (CAS No. 2680841-75-0)

2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2680841-75-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the azetidinone class, characterized by a five-membered heterocyclic ring containing an oxygen atom and a nitrogen atom, which imparts unique reactivity and biological potential. The presence of an acetyl group at the 1-position and a methoxy group at the 3-position further modulates its chemical properties, making it a versatile scaffold for drug discovery and molecular design.

The structural motif of 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid is particularly intriguing due to its ability to mimic natural bioactive scaffolds while introducing modifications that can enhance pharmacological activity. In recent years, there has been a growing interest in azetidinone derivatives as pharmacophores due to their demonstrated efficacy in modulating various biological pathways. The acetyl group not only influences the compound's solubility and metabolic stability but also serves as a point for further derivatization, enabling the creation of libraries of analogs with tailored properties.

One of the most compelling aspects of 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid is its potential application in the development of novel therapeutic agents. The methoxy group at the 3-position enhances lipophilicity, which is often crucial for membrane permeability and binding affinity to biological targets. This balance between hydrophilic and hydrophobic interactions makes the compound an attractive candidate for designing small-molecule drugs that require optimal pharmacokinetic profiles.

Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid, allowing researchers to predict binding interactions with high precision. These computational tools have been instrumental in identifying promising candidates for further experimental validation. For instance, molecular docking studies have suggested that this compound may interact with enzymes involved in inflammatory pathways, making it a potential lead for developing anti-inflammatory agents.

The synthesis of 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid presents both challenges and opportunities for synthetic chemists. The azetidinone core requires precise control during formation to avoid unwanted side reactions, such as ring opening or over-acetylation. However, recent methodologies employing transition-metal catalysis have improved yields and selectivity, making it feasible to produce this compound on a larger scale. These advances are critical for enabling further preclinical studies and eventual clinical development.

In the realm of medicinal chemistry, the incorporation of functional groups like the acetyl and methoxy moieties into heterocyclic frameworks has been shown to enhance binding affinity and reduce off-target effects. 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid exemplifies this principle by combining structural features that are known to improve drug-like properties. Its potential as a scaffold for drug discovery has been recognized by several research groups, who are exploring its derivatives for applications ranging from oncology to neurodegenerative diseases.

The biological activity of 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid has been preliminarily investigated in several in vitro assays. Initial studies have revealed promising interactions with proteins involved in cell signaling pathways, suggesting its utility as a tool compound for mechanistic studies. Additionally, its structural similarity to known bioactive molecules makes it a valuable candidate for structure-based drug design approaches. By leveraging crystallographic data from related compounds, researchers can optimize the binding interactions of 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid with target proteins.

The future prospects for 2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid are vast, particularly as new synthetic strategies continue to emerge. Advances in flow chemistry and continuous manufacturing could further streamline its production, reducing costs and increasing accessibility for research purposes. Moreover, interdisciplinary collaborations between chemists, biologists, and computer scientists will be essential in unlocking its full potential as a therapeutic agent.

In conclusion,2-(1-Acetyl-3-methoxyazetidin-3-yl)acetic acid (CAS No. 2680841-75-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its role as a scaffold for drug discovery underscores its importance in modern medicinal chemistry research. As our understanding of biological pathways continues to expand, compounds like this will play an increasingly vital role in developing innovative treatments for human diseases.

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